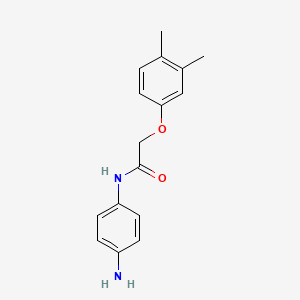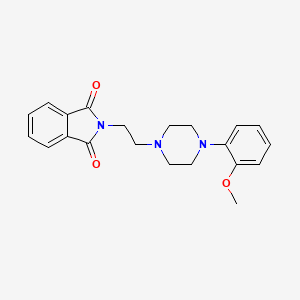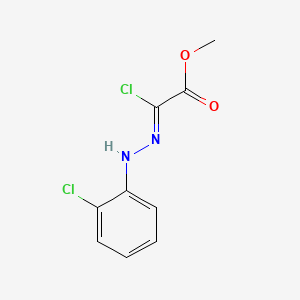
3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile
Übersicht
Beschreibung
“3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound. Similar compounds have applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
While specific synthesis methods for “3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile” were not found, related compounds such as “2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” have been synthesized using reflux methods .
Wissenschaftliche Forschungsanwendungen
Applications in Multicomponent Reactions and Material Science
3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile has been leveraged in a multicomponent domino reaction strategy to create a new class of poly-functionalized nicotinonitriles. These compounds, incorporating pyrene and/or fluorene moieties, exhibit strong blue-green fluorescence emission, making them potentially useful in materials science and other applications. The synthesis process boasts advantages like short reaction times, excellent yield, and easy experimental workup, promoting substrate diversity and operative competence under metal-free conditions (Hussein et al., 2019).
Antimicrobial Potential
A study focused on the antimicrobial potential of 3-(6-chloropyridin-3-yl)propynenitrile (among other derivatives), showcasing its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This compound, along with its analogs, showed significant potency against the tested microorganisms, excluding Escherichia coli, underlining its potential in antimicrobial treatment strategies (Komsani et al., 2013).
Chemical Synthesis and Structural Studies
The compound has been integral in the synthesis of various heterocyclic compounds. Research has explored its reactivity and synthetic importance, highlighting recent advancements in its utilization as a precursor for creating diverse heterocyclic structures (Fadda et al., 2014). This broadens the scope of its applications in chemical synthesis and the development of new materials or pharmaceuticals.
Eigenschaften
IUPAC Name |
3-(6-chloropyridin-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-2-1-6(5-11-8)7(12)3-4-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDXNTWVXGABPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434848 | |
| Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile | |
CAS RN |
314267-78-2 | |
| Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

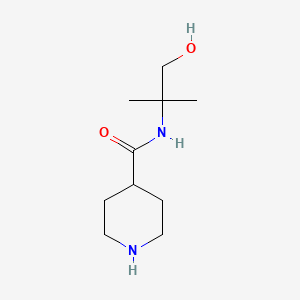
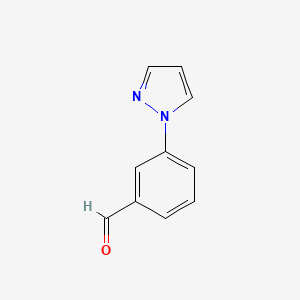
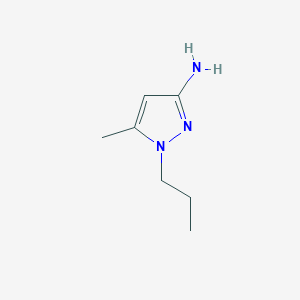
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)
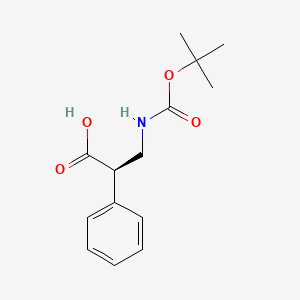
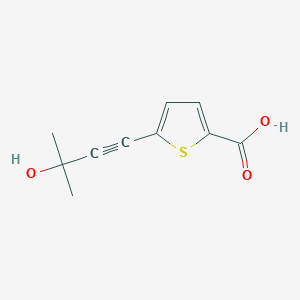
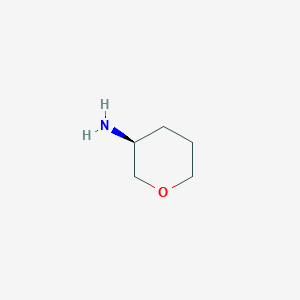
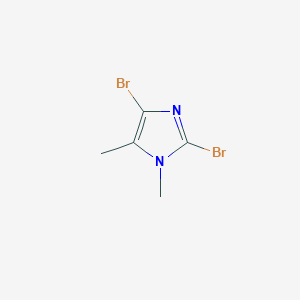
![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)
